a-CGRP (29-37) (canine, mouse, rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A-CGRP (29-37) is a peptide molecule that is derived from the calcitonin gene-related peptide (CGRP) family. It is a neuropeptide that is found in the central and peripheral nervous system of mammals. The peptide has been extensively studied for its role in various physiological and pathological conditions.

Mecanismo De Acción

A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) exerts its effects through binding to the CGRP receptor, which is a G protein-coupled receptor. The binding of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) to the receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which ultimately leads to the physiological effects of the peptide.

Biochemical and Physiological Effects:

a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to have potent vasodilatory effects, which can reduce blood pressure in animal models. The peptide also has anti-inflammatory effects and can reduce cytokine production in animal models of inflammation. In addition, a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been shown to reduce pain sensitivity in animal models of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) in lab experiments include its potency and specificity for the CGRP receptor, which allows for selective targeting of this receptor. However, a limitation of using a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) is its short half-life, which can limit its effectiveness in in vivo experiments.

Direcciones Futuras

For research on a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) include the development of more stable analogs of the peptide, the investigation of its role in other physiological and pathological conditions, and the development of novel therapeutic agents based on its mechanism of action. Additionally, further studies are needed to elucidate the signaling pathways activated by a-CGRP (a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) (canine, mouse, rat)) and their downstream effects.

Métodos De Síntesis

The synthesis of a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used to synthesize a-CGRP (a-CGRP (29-37) (canine, mouse, rat)) with high purity and yield.

Aplicaciones Científicas De Investigación

A-CGRP (a-CGRP (29-37) (canine, mouse, rat)) has been extensively studied for its role in various physiological and pathological conditions, including migraine, cardiovascular disease, and inflammation. The peptide has been shown to have potent vasodilatory effects and can reduce blood pressure in animal models. It has also been shown to inhibit inflammatory cytokine production and reduce pain sensitivity in animal models of inflammation and pain.

Propiedades

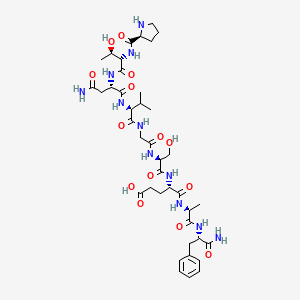

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGRKKSNRTOED-NOBMLAFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N11O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)

![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)

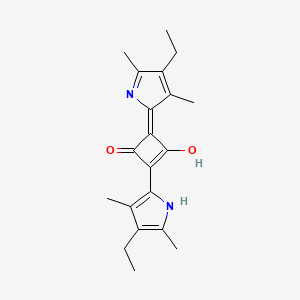

![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)

![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)